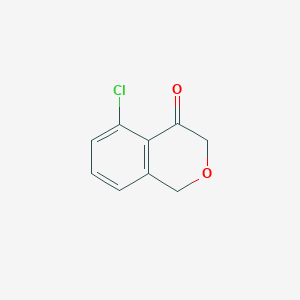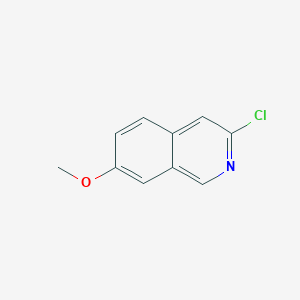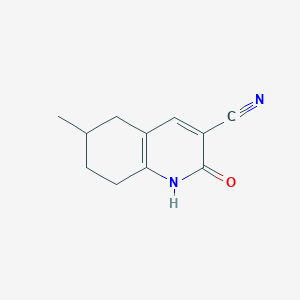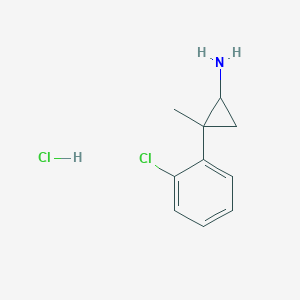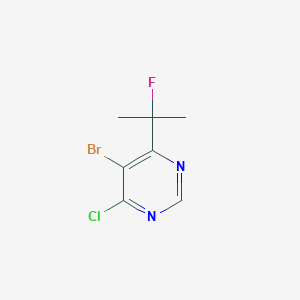
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine
Übersicht
Beschreibung
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrClFN2 . It is a versatile compound utilized extensively in scientific research. Its unique properties make it invaluable for a wide range of applications, from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is represented by the InChI code1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 . This indicates that the molecule consists of a pyrimidine ring with bromine, chlorine, and a 2-fluoropropan-2-yl group attached at positions 5, 4, and 6, respectively. Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine are not available, it’s known that 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine has a molecular weight of 219.06 . It is stored in an inert atmosphere at 2-8°C . The compound is a liquid at normal temperature .Wissenschaftliche Forschungsanwendungen
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Pyrimidyllithium species, closely related to 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine, exhibit stability when flanked by electron-withdrawing substituents like trifluoromethyl alongside chlorine or bromine. These compounds can yield 5-carboxylic acids upon halogen/metal exchange followed by carboxylation, indicating their utility in synthesizing functionalized pyrimidines with satisfactory to excellent yields under specific conditions. This highlights their potential in medicinal chemistry and material science applications (Schlosser, Lefebvre, & Ondi, 2006).
Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
The compound serves as a precursor for the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing its role in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The ability to react with secondary amines to produce 7-amino derivatives further exemplifies its versatility in chemical synthesis (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Activity
Derivatives of pyrimidine, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been explored for their antiviral properties, especially against retroviruses like HIV. This underscores the potential of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine derivatives in contributing to the development of new antiviral agents with minimal cytotoxicity (Hocková et al., 2003).
Antibacterial Agents
Novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, synthesized from 5-bromo-4-(furan-2-yl)pyrimidine derivatives, have demonstrated significant antibacterial activities against strains such as Neisseria gonorrhoeae and Staphylococcus aureus. This signifies the potential application of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine in creating antibacterial agents with efficacy comparable to or even greater than existing commercial drugs (Verbitskiy et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClFN2/c1-7(2,10)5-4(8)6(9)12-3-11-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEJBODPMXFSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=NC=N1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



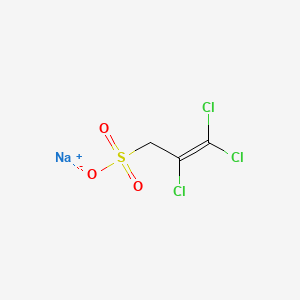
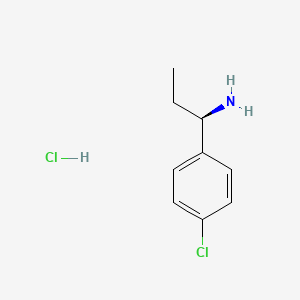
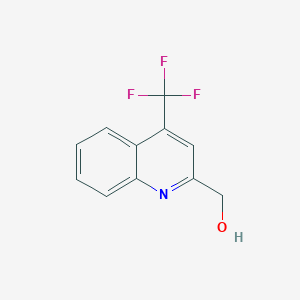
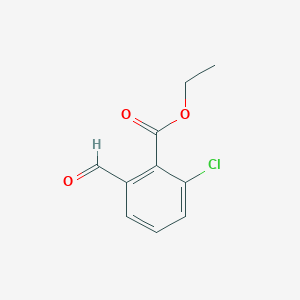
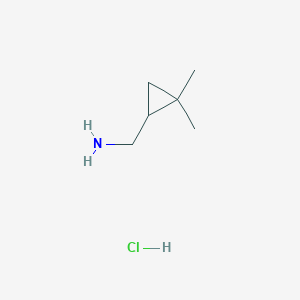
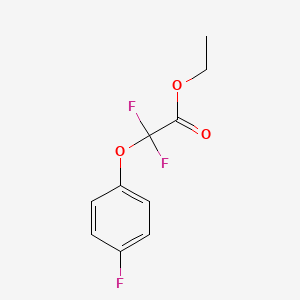
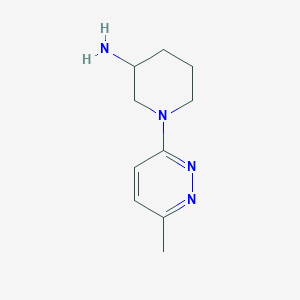
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)
